molecular formula C18H33N3O4 B13251184 1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid

1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid

Cat. No.: B13251184
M. Wt: 355.5 g/mol
InChI Key: YNSVWBKCQMGMEM-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and a piperazine ring with an isopropyl group. Its intricate structure makes it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the tert-Butoxycarbonyl Group: This step usually involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Final Functionalization: The isopropyl group is added using alkylation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)piperazine: Shares the piperazine ring and tert-butoxycarbonyl group.

    1-[(tert-Butoxy)carbonyl]-5-piperidinecarboxylic acid: Similar piperidine ring structure.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with different substituents.

Uniqueness: 1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid stands out due to its unique combination of functional groups and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H33N3O4

Molecular Weight

355.5 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(4-propan-2-ylpiperazin-1-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C18H33N3O4/c1-13(2)19-6-8-20(9-7-19)15-10-14(16(22)23)11-21(12-15)17(24)25-18(3,4)5/h13-15H,6-12H2,1-5H3,(H,22,23)

InChI Key

YNSVWBKCQMGMEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2CC(CN(C2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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